molecular formula C20H25N3O3 B10817419 (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine CAS No. 1227170-43-5

(S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine

Katalognummer B10817419
CAS-Nummer: 1227170-43-5
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: VGIYMYGMVXPMKV-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ORM-13070 is a potent and selective antagonist of the alpha-2C adrenoceptor. This compound has garnered significant interest due to its potential therapeutic applications in treating various neuropsychiatric disorders, including depression, schizophrenia, and Alzheimer’s disease. ORM-13070 is also utilized as a positron emission tomography (PET) tracer, specifically labeled with carbon-11, to image alpha-2C adrenoceptors in the human brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ORM-13070 involves several key steps:

    Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core, which is achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of the Methoxy-Methylpyridinyl Group: The next step involves the introduction of the methoxy-methylpyridinyl group to the piperazine core. This is typically done using nucleophilic substitution reactions.

    Attachment of the Dihydrobenzo Dioxinyl Group: The final step is the attachment of the dihydrobenzo dioxinyl group to the piperazine core, which is achieved through a series of coupling reactions.

Industrial Production Methods

Industrial production of ORM-13070 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

ORM-13070 undergoes several types of chemical reactions, including:

    Oxidation: ORM-13070 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, typically involving the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: ORM-13070 is prone to nucleophilic and electrophilic substitution reactions, which can modify its chemical structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

ORM-13070 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of alpha-2C adrenoceptor antagonists.

    Biology: ORM-13070 is employed in biological studies to investigate the role of alpha-2C adrenoceptors in various physiological processes.

    Medicine: The compound is being explored for its potential therapeutic effects in treating neuropsychiatric disorders. It is also used in PET imaging to study brain receptor occupancy and distribution.

    Industry: ORM-13070 is utilized in the development of new pharmaceuticals targeting alpha-2C adrenoceptors.

Wirkmechanismus

ORM-13070 exerts its effects by selectively binding to and antagonizing alpha-2C adrenoceptors. These receptors are G-protein coupled receptors involved in the modulation of neurotransmitter release. By blocking these receptors, ORM-13070 can influence neurotransmission, particularly in the central nervous system. This mechanism is believed to underlie its potential therapeutic effects in treating neuropsychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Yohimbine: Another alpha-2 adrenoceptor antagonist, but less selective for the alpha-2C subtype.

    Atipamezole: A non-selective alpha-2 adrenoceptor antagonist used in veterinary medicine.

    Idazoxan: An alpha-2 adrenoceptor antagonist with some selectivity for the alpha-2A subtype.

Uniqueness of ORM-13070

ORM-13070 is unique due to its high selectivity and potency for the alpha-2C adrenoceptor subtype. This selectivity makes it a valuable tool for studying the specific roles of alpha-2C adrenoceptors in the brain and for developing targeted therapies for neuropsychiatric disorders .

Eigenschaften

CAS-Nummer

1227170-43-5

Molekularformel

C20H25N3O3

Molekulargewicht

355.4 g/mol

IUPAC-Name

1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-4-[3-(methoxymethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C20H25N3O3/c1-24-14-16-5-4-8-21-20(16)23-11-9-22(10-12-23)13-17-15-25-18-6-2-3-7-19(18)26-17/h2-8,17H,9-15H2,1H3/t17-/m0/s1

InChI-Schlüssel

VGIYMYGMVXPMKV-KRWDZBQOSA-N

Isomerische SMILES

COCC1=C(N=CC=C1)N2CCN(CC2)C[C@H]3COC4=CC=CC=C4O3

Kanonische SMILES

COCC1=C(N=CC=C1)N2CCN(CC2)CC3COC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.